![molecular formula C21H25ClN2O4 B4737029 N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B4737029.png)
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide
Overview
Description
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are being investigated for their ability to modulate the immune system and treat various autoimmune diseases.
Mechanism of Action
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate the immune response. JAK enzymes are involved in the activation of various transcription factors, which in turn regulate the expression of genes involved in the immune response. By inhibiting JAK activity, N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide can modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. The compound has been shown to reduce inflammation and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide for lab experiments is its specificity for JAK enzymes, which allows for targeted modulation of the immune system. In addition, the compound has a favorable safety profile, which makes it suitable for use in preclinical and clinical studies. However, one limitation of N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide is its potential for off-target effects, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide. One area of focus is the development of more potent and selective JAK inhibitors, which may have greater therapeutic potential. In addition, research is needed to better understand the mechanisms of action of JAK inhibitors and their effects on the immune system. Finally, clinical studies are needed to evaluate the long-term safety and efficacy of N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide and other JAK inhibitors in the treatment of autoimmune diseases.
Scientific Research Applications
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways that regulate the immune response. By inhibiting JAK activity, N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide can modulate the immune system and reduce inflammation.
properties
IUPAC Name |
N-[4-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-2-methoxyphenyl]pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4/c1-4-5-6-20(25)24-18-10-7-15(12-19(18)27-3)23-21(26)13-28-16-8-9-17(22)14(2)11-16/h7-12H,4-6,13H2,1-3H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFCNUPGXQPPFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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